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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran

Cat. No.: B083541 Get Quote

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within

a molecule by measuring the absorption of infrared radiation at various frequencies. The IR

spectrum of 3-Methyltetrahydrofuran (C₅H₁₀O) exhibits characteristic absorption bands

corresponding to the vibrational modes of its constituent chemical bonds, primarily C-H, C-O,

and C-C bonds.

Data Presentation: IR Absorption Bands
The primary IR absorption bands for 3-Methyltetrahydrofuran are summarized in the table

below. The data has been compiled from various spectral databases and literature sources.
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

2965 - 2850 Strong

C-H stretch (asymmetric and

symmetric) of CH₃ and CH₂

groups

1465 - 1450 Medium
C-H bend (scissoring) of CH₂

and CH₃ groups

1380 - 1370 Medium
C-H bend (rocking) of the CH₃

group

1100 - 1000 Strong
C-O-C stretch (asymmetric) of

the ether linkage

950 - 850 Medium C-C stretch and ring vibrations

Note: The exact peak positions and intensities may vary slightly depending on the experimental

conditions and the physical state of the sample.

Experimental Protocol for Acquiring IR Spectrum
The following section details a standard methodology for obtaining the Fourier-transform

infrared (FTIR) spectrum of a liquid sample such as 3-Methyltetrahydrofuran.

Instrumentation and Materials
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated

triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Cell: A demountable liquid cell with sodium chloride (NaCl) or potassium bromide

(KBr) windows, or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., zinc

selenide (ZnSe) or diamond). For a capillary cell, a 0.015 mm spacer is often used.[1]

Sample: 3-Methyltetrahydrofuran (purity > 99%).

Cleaning Solvents: Spectroscopic grade acetone and/or dichloromethane for cleaning the

sample cell.
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Pipette: A clean glass pipette or syringe for sample handling.

Procedure: Liquid Cell (Transmission)
Background Spectrum: Ensure the spectrometer's sample compartment is empty and clean.

Collect a background spectrum to account for atmospheric water and carbon dioxide.

Cell Preparation: Disassemble the liquid cell and clean the salt plates thoroughly with a

suitable solvent (e.g., acetone) and allow them to dry completely in a desiccator.

Sample Loading: Place a small drop of 3-Methyltetrahydrofuran onto the center of one salt

plate. Place the second plate on top, ensuring the sample spreads evenly to form a thin film.

Cell Assembly: Carefully assemble the cell holder around the salt plates.

Data Acquisition: Place the assembled cell into the spectrometer's sample holder. Acquire

the sample spectrum over a typical range of 4000 to 400 cm⁻¹. Co-add a sufficient number of

scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

Data Processing: The acquired sample spectrum is automatically ratioed against the

background spectrum to produce the final absorbance or transmittance spectrum.

Cleaning: After analysis, disassemble the cell and clean the salt plates immediately with a

suitable solvent to prevent damage.

Procedure: Attenuated Total Reflectance (ATR)
Background Spectrum: With the clean and dry ATR crystal, collect a background spectrum.

Sample Application: Place a few drops of 3-Methyltetrahydrofuran directly onto the ATR

crystal surface to ensure complete coverage.[2]

Data Acquisition: Collect the sample spectrum. The number of scans can be similar to the

transmission method.

Cleaning: After the measurement, carefully clean the ATR crystal with a soft cloth or tissue

soaked in an appropriate solvent (e.g., acetone) and allow it to dry.[2]
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Visualization of Molecular Vibrations
The following diagram illustrates the logical relationship between the principal functional groups

in the 3-Methyltetrahydrofuran molecule and their corresponding characteristic regions in the

infrared spectrum.

3-Methyltetrahydrofuran: Functional Groups and IR Regions

3-Methyltetrahydrofuran Structure
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Caption: Relationship between 3-MeTHF functional groups and IR absorptions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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